molecular formula C14H9Cl2NO3 B5718461 N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide

N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5718461
M. Wt: 310.1 g/mol
InChI Key: AQQBHIURHRJXQW-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with an appropriate amine in the presence of a base. For instance, the reaction can be carried out in N,N′-dimethylformamide solution at elevated temperatures (around 60°C) to afford the desired product in good yields .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems could enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]oxazol-2-amine
  • 3,5-dichlorobenzamide derivatives

Uniqueness

N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide is unique due to its benzodioxole ring structure, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may offer different reactivity profiles and therapeutic potentials .

Biological Activity

N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by various research findings and data.

Chemical Structure

The compound features a benzodioxole moiety, which is known for its pharmacological potential. The presence of the 3,5-dichlorophenyl group enhances its biological activity through various mechanisms of action.

Anticancer Activity

Research has demonstrated that benzodioxole derivatives exhibit promising anticancer properties. In a study examining various derivatives, this compound showed significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity of Benzodioxole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundHep3B2.5
DoxorubicinHep3B1.0
Other Benzodioxole DerivativesVarious3.94-9.12

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited a lower IC50 than many other derivatives tested, suggesting a strong potential for further development as an anticancer agent.

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. Flow cytometry analyses indicated that treatment with this compound resulted in a significant decrease in the fraction of cells in the G1 phase and an increase in cells arrested in the G2-M phase . This suggests that the compound effectively disrupts normal cell cycle progression.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various bacterial strains. A study reported that compounds with similar structures displayed minimum inhibitory concentrations (MIC) comparable to standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundStaphylococcus aureus50
Standard AntibioticStaphylococcus aureus25

The antimicrobial activity highlights the compound's potential as a therapeutic agent against infections.

Anti-inflammatory Effects

The anti-inflammatory properties of benzodioxole derivatives have also been investigated. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX pathways. Although specific data on this compound is limited, related compounds have shown significant inhibition at concentrations below 100 µM .

Case Studies

A notable case study involved the administration of this compound in vitro on human cancer cell lines. The results demonstrated a marked reduction in cell viability and significant morphological changes indicative of apoptosis . Furthermore, the compound's ability to enhance reactive oxygen species (ROS) production suggests a dual mechanism involving both direct cytotoxicity and oxidative stress induction.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-9-4-10(16)6-11(5-9)17-14(18)8-1-2-12-13(3-8)20-7-19-12/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQQBHIURHRJXQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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